molecular formula C10H14N2O4S B14812945 N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14812945
M. Wt: 258.30 g/mol
InChI Key: RZXVWIMMSBKQIY-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents and solvents, as well as the implementation of efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-methoxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O4S/c1-15-8-5-6-11-10(12-17(2,13)14)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

RZXVWIMMSBKQIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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